molecular formula C14H12BrF2N B1449161 [(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine CAS No. 1484892-03-6

[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B1449161
CAS No.: 1484892-03-6
M. Wt: 312.15 g/mol
InChI Key: RTFKTBCMMGMSKP-UHFFFAOYSA-N
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Description

The compound [(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine is a chemical compound with a molecular weight of 312.16 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-1-(2-fluorophenyl)methanamine .

Scientific Research Applications

  • Synthesis and Antidepressive Activity : One of the applications involves the synthesis of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, derived from aminnation and cyclization processes of related chemicals. This compound has shown promising results in antidepressant activity tests using mice, suggesting potential for further investigation in this area (Yuan, 2012).

  • Application in Polymer Electrolytes : A study on guanidinium-functionalized polymer electrolytes synthesized via activated fluorophenyl-amine reaction demonstrated precise control of cation functionality without deleterious side reactions. This highlights its role in developing advanced materials for specific applications, such as in the field of electrochemistry (Kim et al., 2011).

  • Chemical Synthesis and Antibacterial Activity : Compounds synthesized from similar chemical structures have shown promising results in antibacterial activity. For instance, the compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, created using Hantzsch thiazole synthesis, exhibited in vitro antibacterial activity against specific bacterial strains (Uwabagira, Sarojini & Poojary, 2018).

  • Nonlinear Optical Studies : In a combined experimental and DFT approach, the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated that it exhibits considerable nonlinear optical properties. This is indicative of its potential application in the field of materials science and photonics (Tamer et al., 2016).

  • Application in Synthesis of Medical Compounds : The compound has been used in the synthesis of various medically relevant compounds. For example, 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium, was synthesized using related chemical processes (Zhang Yi-fan, 2010).

  • Pharmacological Effects : The compound 1-(3-fluorophenyl)-2-aminoethanol and related compounds have been studied for their effects on blood pressure and toxicity. The findings provide insights into the pharmacological effects of such compounds, which can be foundational for developing new drugs (Lands, 1952).

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2N/c15-13-6-3-11(7-14(13)17)9-18-8-10-1-4-12(16)5-2-10/h1-7,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFKTBCMMGMSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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